molecular formula C6H4F3NS B8741091 2-Amino-3,4,6-trifluorobenzenethiol

2-Amino-3,4,6-trifluorobenzenethiol

Cat. No.: B8741091
M. Wt: 179.17 g/mol
InChI Key: XDRQQYPIPNJWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4,6-trifluorobenzenethiol is a fluorinated aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a thiol (-SH) group at position 1 (inferred from nomenclature conventions), and fluorine atoms at positions 3, 4, and 4. This unique arrangement confers strong electron-withdrawing effects due to the trifluoro substitution, while the thiol group introduces nucleophilic reactivity. The compound is likely utilized in pharmaceutical intermediates, agrochemicals, or materials science, where fluorinated aromatic structures are prized for their metabolic stability and lipophilicity .

Properties

Molecular Formula

C6H4F3NS

Molecular Weight

179.17 g/mol

IUPAC Name

2-amino-3,4,6-trifluorobenzenethiol

InChI

InChI=1S/C6H4F3NS/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2

InChI Key

XDRQQYPIPNJWNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)S)N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4,6-difluorobenzothiazole

  • Structure: Features a benzothiazole core (fused benzene and thiazole rings) with amino and fluorine substituents at positions 2, 4, and 5.
  • Key Differences: The thiazole ring introduces rigidity and extended π-conjugation, enhancing thermal stability compared to the thiol group in the target compound . Fewer fluorine atoms (2 vs.
  • Applications : Likely used in optoelectronics or as a ligand in catalysis due to its planar, aromatic structure .

5-Amino-2,4-difluorobenzotrifluoride

  • Structure: Contains a trifluoromethyl (-CF₃) group at position 2, fluorines at positions 4 and 6, and an amino group at position 3.
  • Key Differences :
    • The -CF₃ group is a stronger electron-withdrawing substituent than individual fluorine atoms, significantly lowering electron density across the ring .
    • Increased lipophilicity due to -CF₃ may enhance membrane permeability in drug design compared to the target compound.
  • Applications : Common in agrochemicals and pharmaceuticals requiring high metabolic resistance .

5-Amino-2,4,6-triiodoisophthalic Acid

  • Structure: Features iodine substituents (positions 2, 4, 6) and carboxylic acid groups, with an amino group at position 5.
  • Key Differences :
    • Iodine’s heavy atom effect enhances radiative decay, making this compound relevant in X-ray contrast media, unlike the target compound .
    • Carboxylic acid groups increase water solubility, contrasting with the hydrophobic trifluoro-thiol derivative.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2-Amino-3,4,6-trifluorobenzenethiol -NH₂, -SH, 3×F ~215 (estimated) High lipophilicity, nucleophilic thiol Pharmaceuticals, intermediates
2-Amino-4,6-difluorobenzothiazole -NH₂, 2×F, benzothiazole ~200 Rigid, thermally stable Optoelectronics, catalysis
5-Amino-2,4-difluorobenzotrifluoride -NH₂, 2×F, -CF₃ ~225 Extreme lipophilicity, metabolic stability Agrochemicals, drug candidates
5-Amino-2,4,6-triiodoisophthalic Acid -NH₂, 3×I, -COOH ~550 Radiopaque, water-soluble Medical imaging, contrast agents

Research Findings and Trends

  • Electronic Effects : Fluorine substitutions reduce electron density at the aromatic ring, directing electrophilic attacks to specific positions. The trifluoro pattern in the target compound may suppress unwanted side reactions in synthesis .
  • Reactivity: Thiol groups in this compound are prone to oxidation, necessitating inert storage conditions. Benzothiazole analogs avoid this issue due to sulfur’s integration into a stable heterocycle .
  • Solubility : Increasing fluorine content correlates with decreased aqueous solubility, a critical consideration in drug formulation .

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